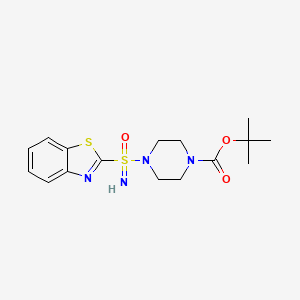
Tert-butyl 4-(1,3-benzothiazol-2-ylsulfonimidoyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(1,3-benzothiazol-2-ylsulfonimidoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H22N4O3S2 and its molecular weight is 382.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Tert-butyl 4-(1,3-benzothiazol-2-ylsulfonimidoyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a piperazine core substituted with a tert-butyl group and a benzothiazole moiety. The sulfonimidoyl group enhances its biological activity by potentially influencing interactions with biological targets.
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
- Enzyme Inhibition : Many benzothiazole derivatives act as inhibitors of various enzymes, including acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's disease .
- G Protein-Coupled Receptor Modulation : Some studies suggest that related compounds can modulate GPR119, a receptor involved in glucose metabolism and insulin secretion, making them potential candidates for diabetes treatment .
Pharmacological Studies
Several studies have evaluated the pharmacological effects of benzothiazole-piperazine derivatives:
- Anticancer Activity : A study demonstrated that compounds based on the benzothiazole-piperazine scaffold showed significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : In vitro studies indicated that certain derivatives could protect neuronal cells from oxidative stress and apoptosis, suggesting potential use in treating neurodegenerative diseases .
- Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity against several bacterial strains, indicating their potential as new antibiotics .
Data Tables
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Alzheimer's Disease Model : A compound structurally similar to this compound was tested in a scopolamine-induced memory deficit mouse model. The results showed significant improvement in cognitive functions, suggesting its potential as a therapeutic agent for Alzheimer's disease .
- Diabetes Management : In vivo studies demonstrated that related compounds could lower blood glucose levels in diabetic models by enhancing GLP-1 signaling pathways, indicating their applicability in diabetes treatment .
Propiedades
IUPAC Name |
tert-butyl 4-(1,3-benzothiazol-2-ylsulfonimidoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S2/c1-16(2,3)23-15(21)19-8-10-20(11-9-19)25(17,22)14-18-12-6-4-5-7-13(12)24-14/h4-7,17H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCTUAGXXGFJRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=N)(=O)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













